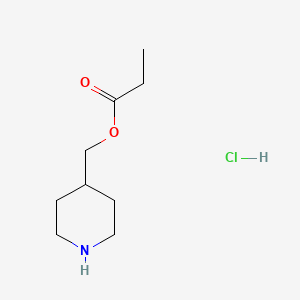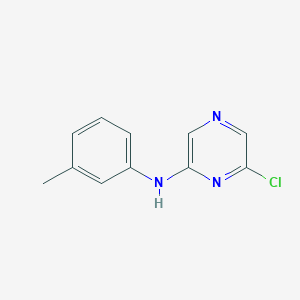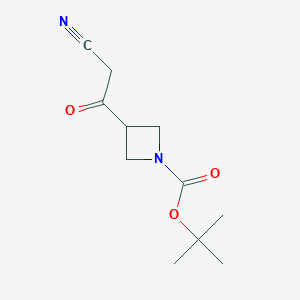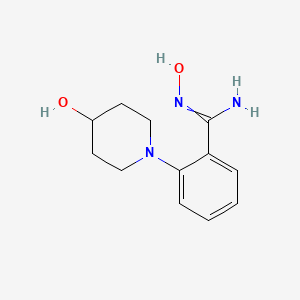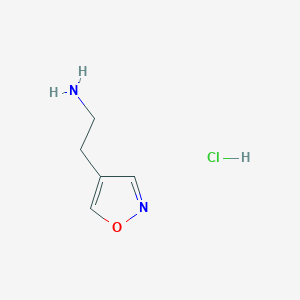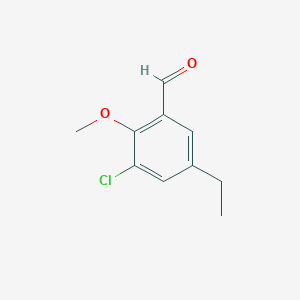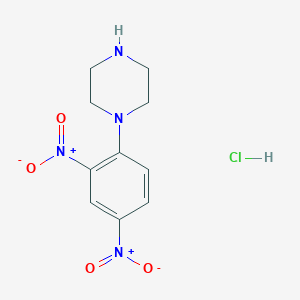
1-(2,4-ジニトロフェニル)-ピペラジン HCl
説明
1-(2,4-Dinitrophenyl)-piperazine HCl is a useful research compound. Its molecular formula is C10H13ClN4O4 and its molecular weight is 288.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-Dinitrophenyl)-piperazine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dinitrophenyl)-piperazine HCl including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
製薬業界:医薬品開発
1-(2,4-ジニトロフェニル)-ピペラジン HCl: は、製薬業界において新規医薬品の開発に使用されています。 その誘導体であるヒドラゾンは、炎症、リーシュマニア症、癌、アルツハイマー病などの疾患に対して活性があることが示されています 。 これらの化合物は、ハンセン病、結核、精神疾患などの病気の治療、ならびに殺菌剤としても使用されています .
分析化学:分光学的測定
分析化学では、this compoundから誘導されるシッフ塩基ヒドラゾンは、特定の遷移金属の選択的抽出に使用されています。 それらはまた、それらのユニークな発色団特性のために分光学的測定にも使用されています .
センサー材料:イオンとガスの検出
この化合物の誘導体は、フッ化物イオン、シアン化物イオン、重金属、有毒ガスを検出するためのセンサー材料の構築において汎用性があります。 この用途は、環境モニタリングと安全性にとって非常に重要です .
ドラッグデリバリーシステム
This compoundのヒドラゾン誘導体は、部位特異的放出による薬物送達を改善し、腫瘍組織や血栓の標的化に特に役立ちます .
金属抽出剤
This compoundから合成できる置換ヒドラゾンは、金属抽出剤として有用な特性を持っています。 これは、冶金学とリサイクルの分野で特に価値があります .
複素環合成
この化合物は、新規複素環の合成と構造解明に関与しており、これは潜在的な治療効果を持つ化合物を創出する医薬品化学において重要です .
電気化学的用途
This compoundの誘導体は、それらのレドックス活性特性のために電気化学的用途で使用されます。 これには、エレクトロクロミックデバイスとセンサーの開発が含まれます .
ナノテクノロジー:ナノエマルジョン
ナノテクノロジーでは、this compound誘導体を含むナノエマルジョンが、抗菌剤および抗バイオフィルム用途で検討されています。 それらは、安定性と生体適合性の向上などのユニークな利点を提供します .
作用機序
Target of action
The 2,4-Dinitrophenyl group is known to interact with various biological targets. For example, it has been found to interact with Pentaerythritol tetranitrate reductase .
Mode of action
The 2,4-Dinitrophenol group is known to uncouple oxidative phosphorylation, a process that is crucial for energy production in cells . This means it disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production and an increase in heat generation .
Biochemical pathways
The 2,4-Dinitrophenol group can affect various biochemical pathways. For instance, it can interfere with the electron transport chain in mitochondria, disrupting the normal process of energy production .
Result of action
The primary result of the action of 2,4-Dinitrophenol is the disruption of normal energy production in cells. This can lead to a variety of effects, depending on the specific cells and tissues affected .
Action environment
The action of 2,4-Dinitrophenol can be influenced by various environmental factors. For example, the pH level can affect the efficiency of the reaction between 2,4-Dinitrophenol and other compounds .
生化学分析
Biochemical Properties
1-(2,4-Dinitrophenyl)-piperazine HCl plays a significant role in biochemical reactions, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis . This compound interacts with various enzymes, proteins, and other biomolecules, forming stable derivatives that can be easily detected and quantified. The interaction between 1-(2,4-Dinitrophenyl)-piperazine HCl and amino acids involves the formation of covalent bonds, which enhances the hydrophobicity and stability of the amino acid derivatives .
Cellular Effects
1-(2,4-Dinitrophenyl)-piperazine HCl has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key biomolecules involved in these processes . For instance, it can modulate the activity of enzymes involved in oxidative phosphorylation, leading to changes in cellular energy metabolism . Additionally, 1-(2,4-Dinitrophenyl)-piperazine HCl has been observed to induce oxidative stress in certain cell types, which can impact cell viability and function .
Molecular Mechanism
The molecular mechanism of action of 1-(2,4-Dinitrophenyl)-piperazine HCl involves its ability to form covalent bonds with specific biomolecules, thereby altering their structure and function . This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 1-(2,4-Dinitrophenyl)-piperazine HCl can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2,4-Dinitrophenyl)-piperazine HCl can change over time due to its stability and degradation properties . Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light and varying pH levels . Long-term exposure to 1-(2,4-Dinitrophenyl)-piperazine HCl has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 1-(2,4-Dinitrophenyl)-piperazine HCl in animal models vary with different dosages . At low doses, this compound can enhance metabolic activity and promote weight loss by uncoupling oxidative phosphorylation . At high doses, 1-(2,4-Dinitrophenyl)-piperazine HCl can induce toxic effects, including hyperthermia, hepatotoxicity, and nephrotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .
Metabolic Pathways
1-(2,4-Dinitrophenyl)-piperazine HCl is involved in various metabolic pathways, particularly those related to oxidative phosphorylation and energy metabolism . This compound interacts with enzymes such as pentaerythritol tetranitrate reductase, influencing the metabolic flux and levels of metabolites . Additionally, 1-(2,4-Dinitrophenyl)-piperazine HCl can affect the balance of reactive oxygen species (ROS) and antioxidant levels within cells .
Transport and Distribution
The transport and distribution of 1-(2,4-Dinitrophenyl)-piperazine HCl within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 1-(2,4-Dinitrophenyl)-piperazine HCl within specific tissues can impact its overall efficacy and toxicity .
Subcellular Localization
1-(2,4-Dinitrophenyl)-piperazine HCl exhibits specific subcellular localization patterns, which can affect its activity and function . This compound can be targeted to specific organelles, such as mitochondria, where it exerts its effects on oxidative phosphorylation and energy metabolism . Post-translational modifications and targeting signals play a crucial role in directing 1-(2,4-Dinitrophenyl)-piperazine HCl to its subcellular destinations .
特性
IUPAC Name |
1-(2,4-dinitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4.ClH/c15-13(16)8-1-2-9(10(7-8)14(17)18)12-5-3-11-4-6-12;/h1-2,7,11H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQXUMGVTODBFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


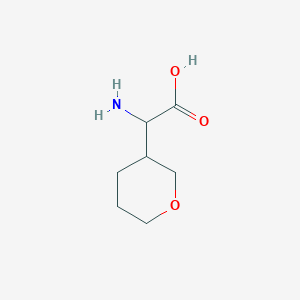
![2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol](/img/structure/B1452375.png)




